1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid
Description
This compound features a 1,3-oxazole core substituted with a cyano group at position 4, a furan-2-yl moiety at position 2, and a piperidine-4-carboxylic acid group at position 5. Its molecular formula is C₁₄H₁₃N₃O₄, with a calculated molecular weight of 287.28 g/mol (inferred from structural analysis). It is cataloged under CAS# sc-333611 and is used in pharmaceutical research, though its specific biological targets remain underexplored in the provided evidence .
Properties
IUPAC Name |
1-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c15-8-10-13(17-5-3-9(4-6-17)14(18)19)21-12(16-10)11-2-1-7-20-11/h1-2,7,9H,3-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVVSOCEWJGOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(N=C(O2)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid (CAS No. 1050909-91-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperidine ring, a furan moiety, and an oxazole ring, contributing to its diverse chemical properties. The molecular formula is with a molecular weight of 287.27 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of similar structures can inhibit bacterial growth and exhibit antifungal activity.
- Anticancer Potential : Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways relevant to disease states.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Receptor Binding : The compound may interact with various receptors or enzymes, modulating their activity.
- Inhibition of Pathways : Similar compounds have been shown to inhibit pathways involved in inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has indicated that modifications to the functional groups can significantly influence potency and selectivity. For instance:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased lipophilicity and cell permeability |
| Substitution at the furan ring | Altered binding affinity to target receptors |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that a structurally similar oxazole derivative showed significant cytotoxic effects on various cancer cell lines, suggesting potential for further development in oncology .
- Antimicrobial Effects : Research indicated that compounds with similar piperidine structures displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : A recent publication highlighted the inhibition of specific enzymes by piperidine derivatives, which could be relevant for developing therapeutics targeting metabolic disorders .
Scientific Research Applications
The compound 1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid (CAS No. 1050909-91-5) is a chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C14H13N3O4
- Molecular Weight : 287.27 g/mol
- MDL No. : MFCD09971590
Structural Features
The compound features a piperidine core substituted with a cyano group and a furan moiety, contributing to its unique chemical reactivity and biological activity.
Medicinal Chemistry
This compound has garnered attention for its potential as a pharmacological agent. Its structural components are indicative of activity against various biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that derivatives with oxazole rings displayed significant cytotoxicity against breast cancer cell lines, suggesting that this compound could be further explored for similar effects.
Neuroscience
The piperidine structure is often associated with neuroactive compounds. The incorporation of a furan and cyano group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological research.
Case Study: Neuroprotective Effects
Investigations into piperidine derivatives have revealed neuroprotective effects in models of neurodegeneration. The presence of the oxazole ring may contribute to antioxidant properties, which can mitigate oxidative stress in neuronal cells.
Material Science
This compound's unique chemical structure allows for potential applications in the development of novel materials, particularly in organic electronics and photonic devices.
Case Study: Organic Photovoltaics
Research into organic photovoltaic materials has shown that compounds with furan and cyano groups can improve charge transport properties. The incorporation of this compound into polymer matrices may enhance the efficiency of solar cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The compound is compared to analogs with modifications in the oxazole ring substituents or piperidine-carboxylic acid moiety. Key comparisons include:
Key Observations:
- Electronic Effects : The thienyl group in Analog 1 introduces sulfur, enhancing lipophilicity compared to the oxygen-containing furan in the target compound .
- Bulk/Size : Analog 4 incorporates a bulky naphthalene group, increasing steric hindrance and molecular weight (442.47 g/mol vs. 287.28 g/mol in the target) .
- Functional Groups : Analog 2 replaces the carboxylic acid with a carboxamide and adds a sulfamoylphenyl group, likely altering solubility and hydrogen-bonding capacity .
Physicochemical Properties
Limited data on melting points or solubility are available, but inferences can be made:
- Acid-Base Behavior : The carboxylic acid moiety in the target compound and Analog 3 may confer pH-dependent solubility, whereas carboxamide derivatives (Analog 2, 4) are less ionizable .
Q & A
(Basic) What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
To confirm the compound’s identity and purity, employ a combination of spectroscopic and chromatographic methods:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to optimize resolution .
- Nuclear Magnetic Resonance (NMR): Acquire - and -NMR spectra in DMSO- to identify protons and carbons in the piperidine, oxazole, and furan moieties. Key signals include the cyano group’s absence in NMR (verified via IR) and aromatic protons in the furan ring (δ 6.5–7.5 ppm) .
- Infrared Spectroscopy (IR): Confirm functional groups like the carboxylic acid (broad O-H stretch ~2500–3300 cm), cyano (sharp C≡N peak ~2200 cm), and oxazole ring vibrations .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) against the theoretical molecular weight.
(Basic) What safety protocols are essential for handling this compound in the laboratory?
Based on structural analogs and safety
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- First Aid Measures:
- Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Eye Exposure: Flush eyes with water for 10–15 minutes and seek medical attention .
- Storage: Store in airtight containers at room temperature, away from moisture and oxidizing agents .
(Advanced) How can researchers optimize the synthetic yield of this compound, particularly in multi-step reactions?
Key considerations for synthesis optimization:
- Intermediate Purification: Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate intermediates. For example, describes acidifying a reaction mixture to precipitate the carboxylic acid derivative, achieving 88% yield .
- Reaction Monitoring: Employ thin-layer chromatography (TLC) to track reaction progress and identify byproducts (e.g., unreacted starting materials).
- Catalyst Selection: Explore palladium catalysts for coupling reactions involving the furan or oxazole rings, as seen in related heterocycle syntheses .
- Temperature Control: Optimize reflux conditions (e.g., 80–100°C in ethanol/water mixtures) to balance reaction rate and decomposition risks .
(Advanced) What computational approaches predict this compound’s physicochemical properties, and how do they compare with experimental data?
- Software Tools: Use ACD/Labs Percepta Platform to predict logP (partition coefficient), pKa, and solubility. Compare results with experimental HPLC retention times and pH-dependent solubility tests .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity of the oxazole and furan rings. Validate predictions via cyclic voltammetry .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to guide drug design, using analogs like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as references .
(Advanced) How should researchers resolve discrepancies between theoretical and experimental spectroscopic data during structure elucidation?
- Cross-Validation: Compare NMR shifts with structurally similar compounds (e.g., piperidine-4-carboxylic acid derivatives in and ). For instance, the piperidine ring’s protons typically resonate at δ 1.5–3.5 ppm .
- Isotopic Labeling: Use - or -labeled precursors to clarify ambiguous signals in crowded spectral regions.
- X-ray Crystallography: If available, resolve crystal structures to confirm stereochemistry and bond lengths, especially for the oxazole-furan linkage .
(Basic) What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility Testing: Dissolve the compound in DMSO for stock solutions, then dilute in aqueous buffers (pH 2–10) to assess pH-dependent solubility. The carboxylic acid group enhances solubility in basic conditions (e.g., pH > 8) .
- Solvent Selection: For biological assays, use DMSO concentrations <1% to avoid cytotoxicity. For synthetic steps, polar aprotic solvents (e.g., DMF, DCM) are preferable .
(Advanced) What strategies mitigate stereochemical challenges during the synthesis of piperidine-containing analogs?
- Chiral Resolution: Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers of intermediates .
- Asymmetric Catalysis: Use Evans auxiliaries or organocatalysts to control stereochemistry at the piperidine ring’s 4-position, as demonstrated in related carboxamide syntheses .
- Circular Dichroism (CD): Verify enantiomeric excess (ee) by comparing experimental CD spectra with computational models .
(Advanced) How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–12) at 40°C for 48 hours. Monitor degradation via HPLC and identify byproducts (e.g., decarboxylation or oxazole ring opening) .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) to guide storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
